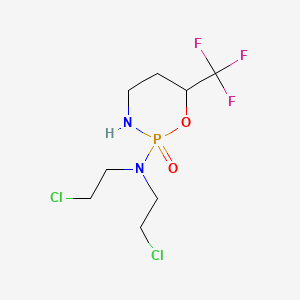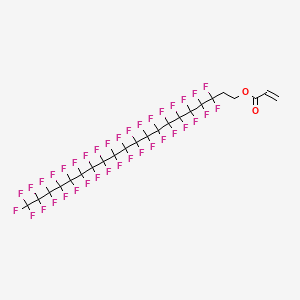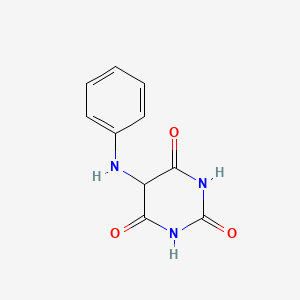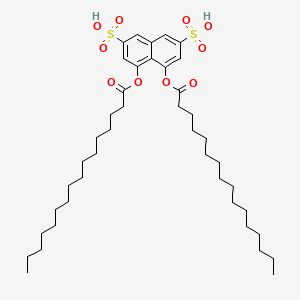
1,5-Dihexadecanoyloxy-2,7-naphthalenedisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dihexadecanoyloxy-2,7-naphthalenedisulfonic acid is a complex organic compound that belongs to the class of naphthalenedisulfonic acids This compound is characterized by the presence of two hexadecanoyloxy groups and two sulfonic acid groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihexadecanoyloxy-2,7-naphthalenedisulfonic acid typically involves the esterification of 1,5-dihydroxynaphthalene with hexadecanoic acid, followed by sulfonation. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dihexadecanoyloxy-2,7-naphthalenedisulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, hydroxyl derivatives, and substituted naphthalene compounds.
Applications De Recherche Scientifique
1,5-Dihexadecanoyloxy-2,7-naphthalenedisulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5-Dihexadecanoyloxy-2,7-naphthalenedisulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins, while the hexadecanoyloxy groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,5-disulfonic acid: A simpler analog with two sulfonic acid groups but without the hexadecanoyloxy groups.
1,5-Dihydroxynaphthalene: A precursor in the synthesis of 1,5-Dihexadecanoyloxy-2,7-naphthalenedisulfonic acid.
Hexadecanoic acid: A fatty acid component used in the esterification process.
Uniqueness
This compound is unique due to the presence of both long-chain fatty acid esters and sulfonic acid groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
140909-57-5 |
|---|---|
Formule moléculaire |
C42H68O10S2 |
Poids moléculaire |
797.1 g/mol |
Nom IUPAC |
4,5-di(hexadecanoyloxy)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C42H68O10S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(43)51-38-33-36(53(45,46)47)31-35-32-37(54(48,49)50)34-39(42(35)38)52-41(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30H2,1-2H3,(H,45,46,47)(H,48,49,50) |
Clé InChI |
OVEODBLYOULXQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1=CC(=CC2=CC(=CC(=C21)OC(=O)CCCCCCCCCCCCCCC)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


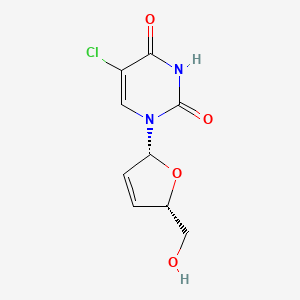
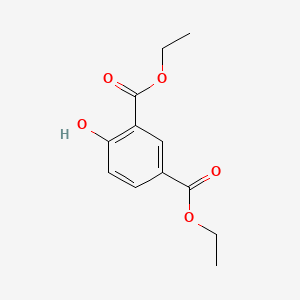
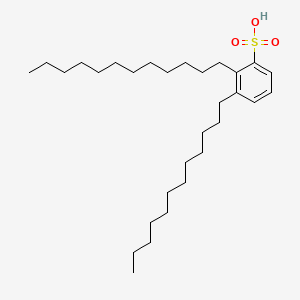
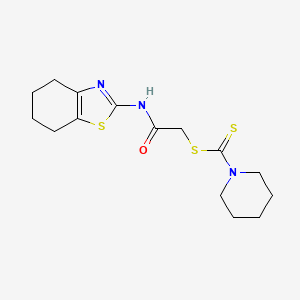
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12798110.png)
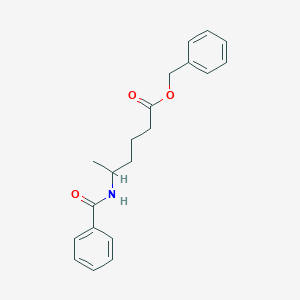
![copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate](/img/structure/B12798131.png)
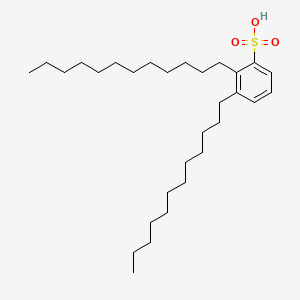
![2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12798144.png)
